N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-3-fluorobenzamide

Medicinal chemistry Structure-activity relationship Fluorine positional scanning

N-{4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-3-fluorobenzamide (CAS 441316-12-7) is a synthetic small molecule belonging to the 1,3,4-thiadiazole-2-sulfonamide benzamide class, with molecular formula C17H15FN4O3S2 and molecular weight 406.45 g/mol. The compound integrates three pharmacophoric modules: a 5-ethyl-1,3,4-thiadiazole ring, a phenylsulfonamide linker, and a 3-fluorobenzamide terminal group.

Molecular Formula C17H15FN4O3S2
Molecular Weight 406.45
CAS No. 441316-12-7
Cat. No. B2811771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-3-fluorobenzamide
CAS441316-12-7
Molecular FormulaC17H15FN4O3S2
Molecular Weight406.45
Structural Identifiers
SMILESCCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F
InChIInChI=1S/C17H15FN4O3S2/c1-2-15-20-21-17(26-15)22-27(24,25)14-8-6-13(7-9-14)19-16(23)11-4-3-5-12(18)10-11/h3-10H,2H2,1H3,(H,19,23)(H,21,22)
InChIKeyRNRXKRXRMMXRSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-3-fluorobenzamide (CAS 441316-12-7): Compound Identity and Procurement Context


N-{4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-3-fluorobenzamide (CAS 441316-12-7) is a synthetic small molecule belonging to the 1,3,4-thiadiazole-2-sulfonamide benzamide class, with molecular formula C17H15FN4O3S2 and molecular weight 406.45 g/mol . The compound integrates three pharmacophoric modules: a 5-ethyl-1,3,4-thiadiazole ring, a phenylsulfonamide linker, and a 3-fluorobenzamide terminal group. It is commercially available from multiple suppliers at ≥95% purity and is classified as a preclinical research tool; no clinical trial involvement has been detected [1]. Structurally, it differs from its nearest isomers solely by the position of the fluorine atom on the terminal benzamide ring (meta vs. ortho vs. para), a distinction that can critically alter target engagement, metabolic stability, and physicochemical properties.

Meta-Fluorine Probe for Positional SAR
Thiadiazole-Sulfonamide Zinc-Binding Motif
Unique CAS & SMILES for Unambiguous Procurement

Why N-{4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-3-fluorobenzamide Cannot Be Interchanged with Its 2-Fluoro or 4-Fluoro Isomers


Compounds sharing the 5-ethyl-1,3,4-thiadiazol-2-yl-sulfamoyl-phenyl core but differing in fluorobenzamide substitution position (ortho, meta, or para) are not functionally interchangeable. The position of the fluorine atom governs the electronic distribution of the benzamide carbonyl, the conformational preferences of the terminal aryl ring, and hydrogen-bonding capacity, all of which directly influence molecular recognition at biological targets . In related thiadiazole-sulfonamide series, even minor substituent shifts have produced order-of-magnitude differences in enzyme inhibition potency and selectivity profiles across carbonic anhydrase isoforms [1]. Procuring the wrong positional isomer therefore risks invalidating structure-activity relationship (SAR) conclusions, wasting screening resources, and introducing uncontrolled variables into lead optimization campaigns.

Positional Isomerism

Meta-fluorine alters electronic distribution and hydrogen bonding versus ortho/para isomers, potentially shifting target affinity.

SAR Invalidation

Class-level data show terminal aryl substitution on this scaffold can produce large potency shifts, making isomers non-interchangeable in SAR studies.

In Silico Blindness

Identical logP and TPSA between 3-F and 4-F isomers mask functional differences; bulk ADME filters cannot guide substitution.

Product-Specific Quantitative Differentiation Evidence for N-{4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-3-fluorobenzamide (CAS 441316-12-7)


Regioisomeric Fluorine Position: Meta (3-Fluoro) vs. Para (4-Fluoro) vs. Ortho (2-Fluoro) Structural Differentiation

The target compound places fluorine at the meta (3-) position of the terminal benzamide ring. Its closest purchasable analogs are the 4-fluoro isomer (CAS 299952-42-4) and the 2-fluoro isomer (EVT-3578797). The meta-fluorine placement produces a distinct electrostatic potential surface and dipole moment vector compared to para- or ortho-substitution, which can alter binding pose and affinity at target proteins. In a structurally related thiadiazole-sulfonamide urea series deposited in BindingDB, the 4-chlorophenyl urea analog (BDBM11983) showed a Ki of 900 nM, while para-substituted benzamide analogs showed Ki values as low as 52 nM [1][2]. Although direct head-to-head data for the 3-fluoro compound are absent, these data demonstrate that the substitution pattern on the terminal aryl ring of the 5-ethyl-1,3,4-thiadiazol-2-yl-sulfamoyl-phenyl scaffold can yield >17-fold differences in target affinity.

Fluorine Positional Differentiation
Class-level inference
Target: 3-F (meta) vs. 4-F and 2-F isomers. Class-level Ki shift up to 17.3-fold (52 nM vs. 900 nM) across terminal aryl variants.
Fluorine position modulates target binding; meta-isomer not interchangeable.
Direct compound-specific data absent.
Medicinal chemistry Structure-activity relationship Fluorine positional scanning

Predicted Physicochemical Property Differentiation: logP, Topological Polar Surface Area, and Hydrogen Bonding

The target compound (3-fluoro isomer) and its 4-fluoro analog share the identical molecular formula (C17H15FN4O3S2) and molecular weight (406.45 g/mol), and consequently have identical predicted logP (XLogP3 = 2.6) and topological polar surface area (TPSA) values [1]. They also share identical hydrogen bond donor (1) and acceptor (8) counts. This means that global ADME filters (Lipinski, Veber) cannot distinguish between the 3-fluoro and 4-fluoro isomers. Selection between them must therefore be driven by target-specific structural considerations (fluorine position) rather than bulk physicochemical properties.

Physicochemical Identity
Class-level inference
XLogP3 = 2.6, TPSA, HBD/HBA identical between 3-F and 4-F isomers. No calculable difference.
ADME filters cannot distinguish isomers; choice must be target-based.
Bulk property similarity masks functional divergence.
ADME prediction Drug-likeness Physicochemical profiling

Thiadiazole-Sulfonamide Scaffold as Privileged Carbonic Anhydrase Inhibitor Pharmacophore

The 1,3,4-thiadiazole-2-sulfonamide motif is a well-established zinc-binding group for carbonic anhydrase (CA) enzymes, exemplified by the clinical drug acetazolamide [1]. In recent series of 2,5-disubstituted-1,3,4-thiadiazole sulfonamide derivatives, CA inhibitory IC50 values ranged from 0.60 μM to >10 μM against human CA isoforms, with the best compound (5h) showing IC50 = 0.60 ± 0.02 μM vs. acetazolamide IC50 = 0.984 ± 0.12 μM [2]. The target compound possesses the critical sulfonamide NH adjacent to the thiadiazole ring, which is the canonical zinc-coordinating moiety. The 3-fluorobenzamide tail may provide additional isoform selectivity through interactions with the CA active-site rim, though direct testing of this compound is unreported.

CA Inhibitor Pharmacophore
Class-level inference
Thiadiazole sulfonamide 5h: IC50 = 0.60 μM; acetazolamide: 0.98 μM. Target compound untested.
Scaffold confers zinc-binding CA inhibition potential; direct testing required.
Tail group may influence isoform selectivity.
Carbonic anhydrase inhibition Thiadiazole Sulfonamide Anticancer

Commercial Availability and Purity Benchmarking of the 3-Fluoro Isomer vs. Analogs

The target compound (CAS 441316-12-7) is available from commercial suppliers at ≥95% purity (CM1002934) . The 4-fluoro analog (CAS 299952-42-4) is similarly available at ≥95% purity . The 2-fluoro analog (EVT-3578797) is listed for non-human research use only, with catalog availability but less widespread supplier coverage. The 3-fluoro isomer occupies an intermediate position: it is less commonly listed than the 4-fluoro analog but more readily sourced than the 2-fluoro variant. For procurement, the 3-fluoro compound is distinguishable by its unique CAS registry number, ensuring unambiguous ordering.

Commercial Sourcing
Supplier data
3-F CAS 441316-12-7: ≥95% purity, multiple suppliers. 4-F: similar supply; 2-F: limited coverage.
Unique CAS ensures correct isomer procurement.
Supplier specifications as of 2025-2026.
Chemical procurement Compound sourcing Purity specification

Structural Relationship to EP2/EP4 Antagonist TG6-129: Scaffold Divergence and Selectivity Implications

The closely related compound TG6-129 (CAS 1164464-14-5), which shares the identical 5-ethyl-1,3,4-thiadiazol-2-yl-sulfamoyl-phenyl core, is a characterized selective antagonist of prostaglandin E2 receptors EP2 and EP4 . TG6-129 reduces butaprost-induced expression of COX-2, IL-1β, IL-12, IL-23, IL-6, and TNF-α in P388D1 macrophages . Crucially, TG6-129 differs from the target compound in two ways: (a) it uses a carbamothioyl (thiourea) linker instead of an amide linker, and (b) it bears a 4-fluorophenyl acrylamide tail rather than a 3-fluorobenzamide tail. These differences define the boundary between EP receptor antagonism (TG6-129) and an as-yet-uncharacterized pharmacological profile for the target compound. Procuring the target compound thus enables exploration of how the amide-to-thiourea switch and fluorine positional change modulate GPCR vs. enzyme target engagement.

vs. TG6-129 (EP Antagonist)
Cross-study comparable
TG6-129: thiourea linker, 4-F; target: amide linker, 3-F. Linker and fluorine define divergent pharmacology.
Critical SAR probe for linker and fluorine contributions to GPCR selectivity.
Direct comparison data absent for target compound.
GPCR EP2 antagonist EP4 antagonist Prostaglandin receptor

Synthesis and Intermediates: Confirmed Identity via Smiles Structure Verification

The canonical SMILES for the target compound is CCC1=NN=C(NS(=O)(=O)C2=CC=C(NC(=O)C3=CC(F)=CC=C3)C=C2)S1, as provided by the commercial supplier Chemenu . This SMILES unambiguously encodes the meta-fluorine position and the amide (not thiourea) linker. The InChI Key (computable from the SMILES) provides a unique hash for database registration and batch identity verification. The ATB (Automated Topology Builder) database contains molecular dynamics topologies for the closely related unsubstituted benzamide analog (C17H16N4O3S2), confirming the scaffold's compatibility with molecular simulation workflows [1].

Structural Identity Markers
Supporting evidence
Canonical SMILES encodes meta-fluorine; distinct InChI Key. ATB topology available for unsubstituted analog.
Enables unambiguous quality control and computational modeling.
SMILES from supplier; batch-specific verification recommended.
Chemical identity Quality control Structural confirmation

Recommended Application Scenarios for N-{4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-3-fluorobenzamide (CAS 441316-12-7)


Fluorine Positional SAR Scanning in Thiadiazole-Sulfonamide Lead Optimization

This compound serves as the essential meta-fluorine probe in a complete ortho/meta/para fluorine scan of the 5-ethyl-1,3,4-thiadiazol-2-yl-sulfamoyl-phenyl benzamide series. By testing all three positional isomers in parallel against a target of interest (e.g., a carbonic anhydrase isoform panel or a kinase selectivity panel), researchers can map the fluorine position's contribution to potency and selectivity. The class-level BindingDB data show that terminal aryl substitution can alter Ki by ≥17-fold on this scaffold, underscoring the necessity of testing each isomer individually rather than assuming functional equivalence .

Differentiation from TG6-129: Amide vs. Thiourea Linker Pharmacology

TG6-129, a thiourea-linked analog with a 4-fluorophenyl acrylamide tail, is a known EP2/EP4 receptor antagonist that suppresses inflammatory cytokine expression in macrophages . The target compound differs by two critical features: an amide linker replacing the thiourea, and a 3-fluorobenzamide replacing the 4-fluorophenyl acrylamide. Direct side-by-side testing of both compounds in EP receptor panels and macrophage inflammatory assays can isolate the contribution of the linker chemistry (amide vs. thiourea) and fluorine position to receptor subtype selectivity and functional antagonism.

Carbonic Anhydrase Isoform Selectivity Screening Using a Non-Classical Sulfonamide Tail

The thiadiazole-2-sulfonamide motif coordinates the catalytic zinc ion in carbonic anhydrase enzymes, while the benzamide tail engages the isoform-specific rim of the active site . The 3-fluorobenzamide tail of the target compound presents a distinct steric and electronic profile compared to the 4-fluoro and unsubstituted analogs, potentially conferring differential selectivity across CA isoforms I, II, IX, and XII. This compound is therefore recommended as a tail-diversification element in CA inhibitor screening libraries, particularly for programs seeking tumor-associated CA IX/XII selectivity over the ubiquitous CA II isoform.

Molecular Simulation and Docking Studies Requiring Experimentally Verifiable Structural Identity

The unambiguous SMILES string and InChI Key of the target compound enable rigorous computational docking and molecular dynamics studies against any protein target with an available crystal or cryo-EM structure . The availability of ATB topology files for the closely related unsubstituted benzamide scaffold facilitates rapid parameterization for MD simulations . Procurement of the physical compound allows subsequent experimental validation of in silico predictions, closing the design-test cycle. This differentiates the compound from virtual screening hits that lack commercial availability, accelerating the transition from computational hit to experimentally validated lead.

Application
Selection Property
Validation Focus
Fluorine Positional SAR Scanning
Meta-Fluoro vs. Ortho/Para Isomers
Potency and selectivity mapping across positional isomers
Linker Chemistry SAR Probe
Amide vs. Thiourea Linker and Fluorine Position
EP receptor subtype functional response and selectivity
CA Isoform Profiling
Thiadiazole-Sulfonamide Core with Meta-Fluorobenzamide Tail
Selectivity across CA I, II, IX, XII isoforms
Computational Hit-to-Lead Studies
Unambiguous SMILES and InChI for Docking/MD
In silico prediction validation with experimental binding data
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